molecular formula C20H22ClFN6O2 B8431122 (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one

(S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one

Cat. No. B8431122
M. Wt: 432.9 g/mol
InChI Key: ZQPDJCIXJHUERQ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199982B2

Procedure details

The mixture of diastereoisomers from step 7 were each processed individually to the final products. A mixture of 4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one (0.36 g, 1.1 mmol) (from Step 7), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.19 g, 1.3 mmol), cesium carbonate (0.54 g, 1.7 mmol) and potassium iodide (18 mg, 0.11 mmol) in N,N-dimethylformamide (7.4 mL) was heated at 100° C. for 4.5 h. The reaction mixture was poured into water (30 ml) and extracted with ethyl acetate (3×50 mL) to give a mixture of diastereoisomer ((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; and (R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one). The mixture of diastereoisomers were purified by preparative LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired products [from peak 1 were isolated peak A (compound 345) (0.13 g, 54%) and peak B (compound 346) (0.11 g, 46%); from peak 2 were isolated peak A (compound 347) (0.15 g, 63%) and peak B (compound 348) (0.14 g, 55%)]. Compound 346: 1H NMR (300 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.82 (s, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.30 (br s, 1H), 6.23 (q, J=7.0 Hz, 1H), 4.05-3.90 (m, 1H), 3.88-3.78 (m, 2H), 3.63-3.53 (m, 1H), 3.29-3.20 (m, 1H), 2.54 (s, 3H), 2.38-2.21 (m, 1H), 1.70 (d, J=7.1 Hz, 3H), 1.39 (t, J=6.9 Hz, 3H). LCMS for C20H23ClFN6O2 (M+H)+: m/z=433.2; Found: 433.1. Compound 347:
[Compound]
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C(F)=C(C2CNC(=O)C2)C(OCC)=C(C(Cl)C)C=1.CC1C2C(=NC=NC=2N)NN=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].[NH2:40][C:41]1[N:46]=[CH:45][N:44]=[C:43]2[N:47]([C@H:51]([C:53]3[C:54]([O:67][CH2:68][CH3:69])=[C:55]([C@@H:61]4[CH2:65][NH:64][C:63](=[O:66])[CH2:62]4)[C:56]([F:60])=[C:57]([Cl:59])[CH:58]=3)[CH3:52])[N:48]=[C:49]([CH3:50])[C:42]=12.NC1N=CN=C2N([C@@H](C3C(OCC)=C([C@H]4CNC(=O)C4)C(F)=C(Cl)C=3)C)N=C(C)C=12.NC1N=CN=C2N([C@@H](C3C(OCC)=C([C@@H]4CNC(=O)C4)C(F)=C(Cl)C=3)C)N=C(C)C=12>CN(C)C=O.O>[NH2:40][C:41]1[N:46]=[CH:45][N:44]=[C:43]2[N:47]([CH:51]([C:53]3[C:54]([O:67][CH2:68][CH3:69])=[C:55]([CH:61]4[CH2:65][NH:64][C:63](=[O:66])[CH2:62]4)[C:56]([F:60])=[C:57]([Cl:59])[CH:58]=3)[CH3:52])[N:48]=[C:49]([CH3:50])[C:42]=12 |f:2.3.4,5.6|

Inputs

Step One
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)C(C)Cl)OCC)C1CC(NC1)=O)F
Name
Quantity
0.19 g
Type
reactant
Smiles
CC1=NNC2=NC=NC(=C21)N
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
18 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@H]2CC(NC2)=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@@H]2CC(NC2)=O)OCC
Step Seven
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@H]2CC(NC2)=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture of diastereoisomers from step 7
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
The mixture of diastereoisomers
CUSTOM
Type
CUSTOM
Details
were purified by preparative LCMS (XBridge C18 column
WASH
Type
WASH
Details
eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=N1)N(N=C2C)C(C)C=2C(=C(C(=C(C2)Cl)F)C2CC(NC2)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09199982B2

Procedure details

The mixture of diastereoisomers from step 7 were each processed individually to the final products. A mixture of 4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one (0.36 g, 1.1 mmol) (from Step 7), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.19 g, 1.3 mmol), cesium carbonate (0.54 g, 1.7 mmol) and potassium iodide (18 mg, 0.11 mmol) in N,N-dimethylformamide (7.4 mL) was heated at 100° C. for 4.5 h. The reaction mixture was poured into water (30 ml) and extracted with ethyl acetate (3×50 mL) to give a mixture of diastereoisomer ((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; and (R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one). The mixture of diastereoisomers were purified by preparative LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired products [from peak 1 were isolated peak A (compound 345) (0.13 g, 54%) and peak B (compound 346) (0.11 g, 46%); from peak 2 were isolated peak A (compound 347) (0.15 g, 63%) and peak B (compound 348) (0.14 g, 55%)]. Compound 346: 1H NMR (300 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.82 (s, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.30 (br s, 1H), 6.23 (q, J=7.0 Hz, 1H), 4.05-3.90 (m, 1H), 3.88-3.78 (m, 2H), 3.63-3.53 (m, 1H), 3.29-3.20 (m, 1H), 2.54 (s, 3H), 2.38-2.21 (m, 1H), 1.70 (d, J=7.1 Hz, 3H), 1.39 (t, J=6.9 Hz, 3H). LCMS for C20H23ClFN6O2 (M+H)+: m/z=433.2; Found: 433.1. Compound 347:
[Compound]
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C(F)=C(C2CNC(=O)C2)C(OCC)=C(C(Cl)C)C=1.CC1C2C(=NC=NC=2N)NN=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].[NH2:40][C:41]1[N:46]=[CH:45][N:44]=[C:43]2[N:47]([C@H:51]([C:53]3[C:54]([O:67][CH2:68][CH3:69])=[C:55]([C@@H:61]4[CH2:65][NH:64][C:63](=[O:66])[CH2:62]4)[C:56]([F:60])=[C:57]([Cl:59])[CH:58]=3)[CH3:52])[N:48]=[C:49]([CH3:50])[C:42]=12.NC1N=CN=C2N([C@@H](C3C(OCC)=C([C@H]4CNC(=O)C4)C(F)=C(Cl)C=3)C)N=C(C)C=12.NC1N=CN=C2N([C@@H](C3C(OCC)=C([C@@H]4CNC(=O)C4)C(F)=C(Cl)C=3)C)N=C(C)C=12>CN(C)C=O.O>[NH2:40][C:41]1[N:46]=[CH:45][N:44]=[C:43]2[N:47]([CH:51]([C:53]3[C:54]([O:67][CH2:68][CH3:69])=[C:55]([CH:61]4[CH2:65][NH:64][C:63](=[O:66])[CH2:62]4)[C:56]([F:60])=[C:57]([Cl:59])[CH:58]=3)[CH3:52])[N:48]=[C:49]([CH3:50])[C:42]=12 |f:2.3.4,5.6|

Inputs

Step One
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)C(C)Cl)OCC)C1CC(NC1)=O)F
Name
Quantity
0.19 g
Type
reactant
Smiles
CC1=NNC2=NC=NC(=C21)N
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
18 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@H]2CC(NC2)=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@@H]2CC(NC2)=O)OCC
Step Seven
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@H]2CC(NC2)=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture of diastereoisomers from step 7
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
The mixture of diastereoisomers
CUSTOM
Type
CUSTOM
Details
were purified by preparative LCMS (XBridge C18 column
WASH
Type
WASH
Details
eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=N1)N(N=C2C)C(C)C=2C(=C(C(=C(C2)Cl)F)C2CC(NC2)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09199982B2

Procedure details

The mixture of diastereoisomers from step 7 were each processed individually to the final products. A mixture of 4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one (0.36 g, 1.1 mmol) (from Step 7), 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.19 g, 1.3 mmol), cesium carbonate (0.54 g, 1.7 mmol) and potassium iodide (18 mg, 0.11 mmol) in N,N-dimethylformamide (7.4 mL) was heated at 100° C. for 4.5 h. The reaction mixture was poured into water (30 ml) and extracted with ethyl acetate (3×50 mL) to give a mixture of diastereoisomer ((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; (S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one; and (R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one). The mixture of diastereoisomers were purified by preparative LCMS (XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min) to give the desired products [from peak 1 were isolated peak A (compound 345) (0.13 g, 54%) and peak B (compound 346) (0.11 g, 46%); from peak 2 were isolated peak A (compound 347) (0.15 g, 63%) and peak B (compound 348) (0.14 g, 55%)]. Compound 346: 1H NMR (300 MHz, DMSO-d6) δ 8.12 (s, 1H), 7.82 (s, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.30 (br s, 1H), 6.23 (q, J=7.0 Hz, 1H), 4.05-3.90 (m, 1H), 3.88-3.78 (m, 2H), 3.63-3.53 (m, 1H), 3.29-3.20 (m, 1H), 2.54 (s, 3H), 2.38-2.21 (m, 1H), 1.70 (d, J=7.1 Hz, 3H), 1.39 (t, J=6.9 Hz, 3H). LCMS for C20H23ClFN6O2 (M+H)+: m/z=433.2; Found: 433.1. Compound 347:
[Compound]
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Reaction Step Three
Quantity
18 mg
Type
reactant
Reaction Step Three
Quantity
7.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C(F)=C(C2CNC(=O)C2)C(OCC)=C(C(Cl)C)C=1.CC1C2C(=NC=NC=2N)NN=1.C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+].[NH2:40][C:41]1[N:46]=[CH:45][N:44]=[C:43]2[N:47]([C@H:51]([C:53]3[C:54]([O:67][CH2:68][CH3:69])=[C:55]([C@@H:61]4[CH2:65][NH:64][C:63](=[O:66])[CH2:62]4)[C:56]([F:60])=[C:57]([Cl:59])[CH:58]=3)[CH3:52])[N:48]=[C:49]([CH3:50])[C:42]=12.NC1N=CN=C2N([C@@H](C3C(OCC)=C([C@H]4CNC(=O)C4)C(F)=C(Cl)C=3)C)N=C(C)C=12.NC1N=CN=C2N([C@@H](C3C(OCC)=C([C@@H]4CNC(=O)C4)C(F)=C(Cl)C=3)C)N=C(C)C=12>CN(C)C=O.O>[NH2:40][C:41]1[N:46]=[CH:45][N:44]=[C:43]2[N:47]([CH:51]([C:53]3[C:54]([O:67][CH2:68][CH3:69])=[C:55]([CH:61]4[CH2:65][NH:64][C:63](=[O:66])[CH2:62]4)[C:56]([F:60])=[C:57]([Cl:59])[CH:58]=3)[CH3:52])[N:48]=[C:49]([CH3:50])[C:42]=12 |f:2.3.4,5.6|

Inputs

Step One
Name
final products
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
4-[3-chloro-5-(1-chloroethyl)-6-ethoxy-2-fluorophenyl]pyrrolidin-2-one
Quantity
0.36 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1)C(C)Cl)OCC)C1CC(NC1)=O)F
Name
Quantity
0.19 g
Type
reactant
Smiles
CC1=NNC2=NC=NC(=C21)N
Name
cesium carbonate
Quantity
0.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
18 mg
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
7.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
((S)-4-(34(S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@H]2CC(NC2)=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@@H]2CC(NC2)=O)OCC
Step Seven
Name
(R)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=NC=N1)N(N=C2C)[C@H](C)C=2C(=C(C(=C(C2)Cl)F)[C@H]2CC(NC2)=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture of diastereoisomers from step 7
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
The mixture of diastereoisomers
CUSTOM
Type
CUSTOM
Details
were purified by preparative LCMS (XBridge C18 column
WASH
Type
WASH
Details
eluting with a gradient of acetonitrile/water containing 0.1% ammonium hydroxide, at flow rate of 60 mL/min)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=N1)N(N=C2C)C(C)C=2C(=C(C(=C(C2)Cl)F)C2CC(NC2)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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